molecular formula C15H13N3 B11811457 6-(Indolin-1-yl)-2-methylnicotinonitrile

6-(Indolin-1-yl)-2-methylnicotinonitrile

Cat. No.: B11811457
M. Wt: 235.28 g/mol
InChI Key: KMDHDOMEFDWWDD-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-2-methylnicotinonitrile is a compound that belongs to the class of indoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-2-methylnicotinonitrile typically involves the reaction of indoline with a suitable nicotinonitrile derivative. One common method involves the use of a palladium-catalyzed C–H activation reaction. In this process, indoline undergoes C–H activation followed by coupling with a nicotinonitrile derivative under specific reaction conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a suitable ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Indolin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The indoline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Indolin-1-yl)-2-methylnicotinonitrile is unique due to its specific combination of the indoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-9H2,1H3

InChI Key

KMDHDOMEFDWWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C#N

Origin of Product

United States

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